(R)-2-Bromooctane
Overview
Description
®-2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is a member of the alkyl halides family, where a bromine atom is attached to the second carbon of an octane chain. This specific stereoisomer, denoted by the ® configuration, indicates the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Bromooctane can be synthesized through several methods. One common approach is the bromination of ®-2-octanol. This reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods: In an industrial setting, ®-2-Bromooctane can be produced via the free radical bromination of octane. This process involves the use of bromine (Br2) and a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction is carefully controlled to ensure the selective bromination at the second carbon position.
Chemical Reactions Analysis
Types of Reactions: ®-2-Bromooctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for alkyl halides. ®-2-Bromooctane can react with nucleophiles such as hydroxide ions (OH-) to form ®-2-octanol.
Elimination Reactions: Under strong basic conditions, ®-2-Bromooctane can undergo elimination to form 1-octene.
Reduction: The compound can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: ®-2-octanol.
Elimination: 1-octene.
Reduction: Octane.
Scientific Research Applications
®-2-Bromooctane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various chiral compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereospecificity of enzymes.
Medicine: ®-2-Bromooctane is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Bromooctane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular target in these reactions is the carbon-bromine bond, which is broken and replaced by a new bond with the nucleophile. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the bromine atom and a hydrogen atom being removed from adjacent carbon atoms.
Comparison with Similar Compounds
®-2-Bromooctane can be compared with other similar compounds such as:
(S)-2-Bromooctane: The enantiomer of ®-2-Bromooctane, which has the opposite spatial arrangement around the chiral center.
1-Bromooctane: An isomer where the bromine atom is attached to the first carbon of the octane chain.
2-Chlorooctane: A similar compound where the bromine atom is replaced by a chlorine atom.
Uniqueness: ®-2-Bromooctane is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and in studies involving chiral recognition and catalysis.
Properties
IUPAC Name |
(2R)-2-bromooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHYGJLHCGQHQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-55-2 | |
Record name | sec-Octyl bromide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEC-OCTYL BROMIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QLJ13O36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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